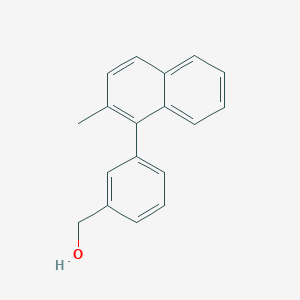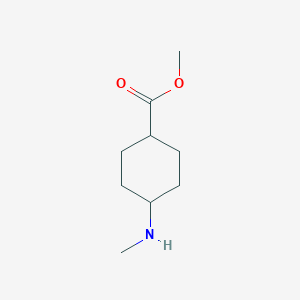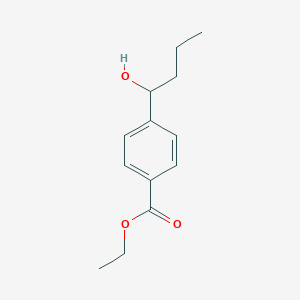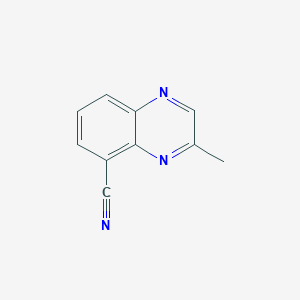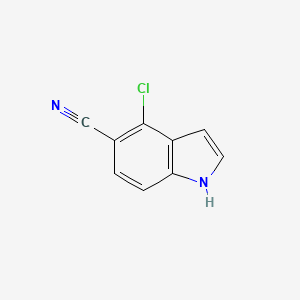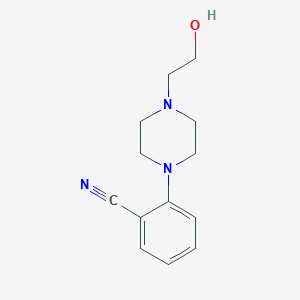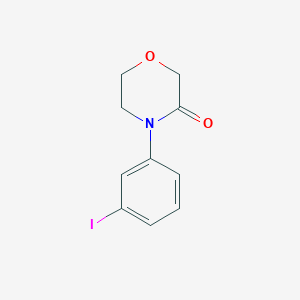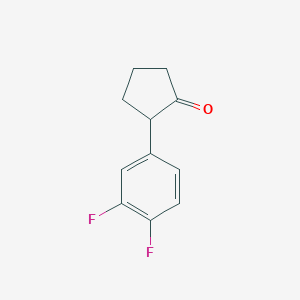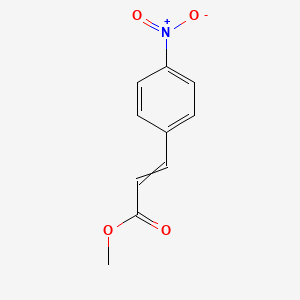
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
Übersicht
Beschreibung
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is an organic compound with the molecular formula C10H9NO4. It is a derivative of propenoic acid (commonly known as acrylic acid) where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a nitrophenyl group is attached to the propenoic acid backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-(4-nitrophenyl)propenoic acid+methanolacid catalyst2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(4-aminophenyl)propenoic acid.
Hydrolysis: 3-(4-nitrophenyl)propenoic acid.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and delivery systems.
Industry: Utilized in the production of polymers and copolymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester depends on the specific application. In biological systems, it may interact with cellular components through its nitro and ester groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, while the ester group can be hydrolyzed to release the active carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Nitrophenyl)propenoic acid: The parent acid without the ester group.
2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester: The amino derivative of the compound.
Uniqueness
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the nitro and ester groups provides versatility in synthetic and industrial processes.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3 |
InChI-Schlüssel |
NVXKMHUNXMXXDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

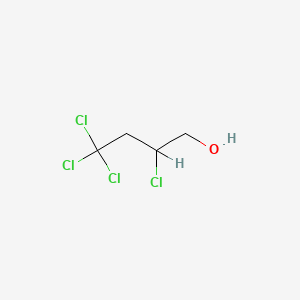

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)
